3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one
Description
Properties
IUPAC Name |
3-acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-11(21)16-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20(2)18(16)22/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOZLNURIZCXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Br)N(C1=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-methyl-4-phenylquinolin-2-one followed by acetylation. The reaction conditions often require the use of bromine and acetic anhydride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6: Bromo vs. Chloro
The substitution of bromine at position 6 distinguishes this compound from analogs like 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one () and 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one (). Key differences include:
- Electron-withdrawing effects : Bromine (Br) has a larger atomic radius and lower electronegativity than chlorine (Cl), which may reduce polarity but increase molecular weight and van der Waals interactions.
- Crystal packing: In the chloro analog (), the phenyl ring is twisted by 65.5–70.5° relative to the quinoline core, a conformation likely influenced by steric and electronic effects of substituents. Bromine’s bulkiness might exacerbate such torsional strain.
- Reactivity : Brominated compounds are often more reactive in nucleophilic aromatic substitution compared to chlorinated derivatives due to weaker C–Br bonds.
Table 1: Position 6 Halogen Comparison
Substituent Variations at Position 1: Methyl vs. Ethyl
The methyl group at position 1 in the target compound contrasts with the ethyl group in 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one (). Differences include:
Functional Group Variations at Position 3: Acetyl vs. Hydroxy/Amino
The acetyl group at position 3 differentiates this compound from analogs like 4-hydroxy-3-phenylquinolin-2(1H)-one (4A) and 3-amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone ().
- Electronic effects: The acetyl group is strongly electron-withdrawing, deactivating the quinoline ring compared to electron-donating hydroxy (–OH) or amino (–NH₂) groups.
- Hydrogen bonding: Hydroxy and amino groups facilitate intermolecular hydrogen bonds (e.g., O–H···O or N–H···O), whereas the acetyl group participates in weaker C=O···H interactions.
Table 2: Position 3 Functional Group Impact
Biological Activity
3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one is a quinoline derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique substitution pattern that enhances its pharmacological properties, making it a subject of investigation in various fields, including medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Quinoline derivatives are known to act as selective glycine site antagonists, influencing neurotransmission and potentially providing therapeutic benefits in conditions such as stroke, Parkinson's disease, and Alzheimer's disease.
Target Pathways
The compound has been shown to affect several biochemical pathways:
- Inflammation : Modulating inflammatory responses.
- Cell Proliferation : Influencing cell cycle regulation.
- Neurotransmission : Interfering with glutamatergic signaling pathways, particularly through NMDA receptors .
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antitumor Activity : Demonstrated potential in inhibiting cancer cell proliferation.
- Antimalarial Effects : Exhibited efficacy in malaria models.
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential :
- Neuroprotective Effects :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight (342.19 g/mol) and predicted pKa (9.29). These properties facilitate its absorption and distribution within biological systems.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial | Antitumor | Neuroprotective |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 6-Bromoquinoline | Moderate | No | No |
| 4-Methylquinoline | Low | Yes | Moderate |
Q & A
Q. What are the optimal synthetic routes for 3-acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. Key strategies include:
- Catalyst Optimization : Use Lewis acids (e.g., InCl₃) to accelerate cyclization steps under microwave irradiation, reducing reaction times from hours to minutes while improving yields (63% reported for analogous quinoline derivatives) .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from dichloromethane/diisopropylether to achieve >95% purity .
- Monitoring : Track intermediates via TLC and confirm final product stability using DSC (differential scanning calorimetry) .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound, and how should data be cross-validated?
Methodological Answer: A multi-technique approach is critical:
- NMR : Assign ¹H/¹³C peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from acetyl, bromo, and phenyl groups. For example, the acetyl proton typically appears as a singlet near δ 2.6 ppm .
- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between quinoline and phenyl rings) using SHELXL for refinement and ORTEP for visualization .
- Mass Spectrometry : Confirm molecular weight (M+• expected at m/z 409) and fragmentation patterns via HRMS .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended for structural refinement?
Methodological Answer:
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to model anisotropic displacement parameters for heavy atoms (Br, O).
- Refinement : Apply SHELXL for least-squares refinement, prioritizing hydrogen-bond restraints (N–H⋯O, C–H⋯π) observed in analogous structures .
- Validation : Check for π-π stacking interactions (centroid distances ~3.9–4.2 Å) using Mercury software .
Q. How can mechanistic pathways for bromination and acetyl-group incorporation be elucidated experimentally and computationally?
Methodological Answer:
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track bromine substitution kinetics via NMR .
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to compare activation energies for electrophilic bromination at C6 vs. competing positions .
- Kinetic Studies : Monitor reaction intermediates under varying temperatures (25–80°C) to derive rate laws .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NOEs or IR absorptions)?
Methodological Answer:
- Redundant Analysis : Cross-check IR carbonyl stretches (~1680 cm⁻¹ for acetyl vs. 1720 cm⁻¹ for ketone) with X-ray bond lengths (C=O ~1.21 Å) .
- Dynamic Effects : Use variable-temperature NMR to distinguish conformational exchange from impurities .
- Statistical Validation : Apply R-factor metrics in crystallography to quantify model reliability (e.g., R₁ < 5% for high confidence) .
Q. What in silico strategies are effective for predicting biological activity and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina, prioritizing binding poses with hydrogen bonds to quinoline N1 and acetyl O .
- QSAR Modeling : Correlate substituent effects (e.g., bromo vs. chloro) with bioactivity using Hammett σ constants and CoMFA .
Q. How can thermodynamic stability and degradation pathways be studied under varying conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
